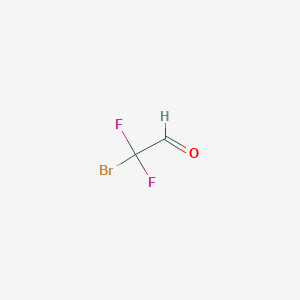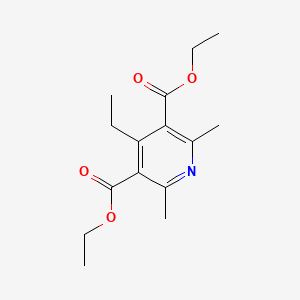
3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester is an organic compound that belongs to the class of pyridinedicarboxylic acids. This compound is characterized by the presence of two ester groups attached to the pyridine ring, along with ethyl and methyl substituents. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester can be synthesized through the Hantzsch dihydropyridine synthesis. This method involves the reaction of formaldehyde and ethyl acetoacetate in the presence of an inert gas . The reaction typically proceeds under mild conditions and results in the formation of the desired ester compound.
Industrial Production Methods
In industrial settings, the compound is often produced by the oxidation of 4-substituted Hantzsch dihydropyridines using methanesulfonic acid, sodium nitrite, and wet SiO2 as oxidizing agents . This method allows for the efficient production of the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: It can act as a hydrogen source in organocatalytic reductive amination and conjugate reduction.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Methanesulfonic acid, sodium nitrite, and wet SiO2 are commonly used oxidizing agents.
Reduction: The compound is used as a hydrogen source in the presence of organocatalysts.
Major Products Formed
Oxidation: Various oxidized derivatives of the compound.
Reduction: Reduced forms of the compound, often used in further synthetic applications.
Applications De Recherche Scientifique
3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester involves its role as a hydrogen source in chemical reactions. It participates in organocatalytic reductive amination and conjugate reduction by donating hydrogen atoms to the target molecules . The molecular targets and pathways involved in these reactions are primarily related to the reduction of activated C=C, C=O, and C=N bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
- 2,6-Dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester
Uniqueness
3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Its ability to act as a hydrogen source in various chemical reactions makes it valuable in synthetic organic chemistry.
Propriétés
Numéro CAS |
1153-67-9 |
|---|---|
Formule moléculaire |
C15H21NO4 |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
diethyl 4-ethyl-2,6-dimethylpyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C15H21NO4/c1-6-11-12(14(17)19-7-2)9(4)16-10(5)13(11)15(18)20-8-3/h6-8H2,1-5H3 |
Clé InChI |
MZUUZRYSBHOJQX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NC(=C1C(=O)OCC)C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





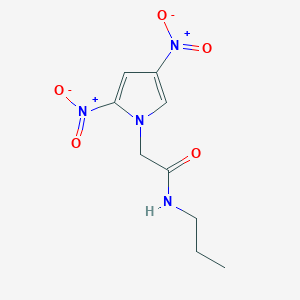
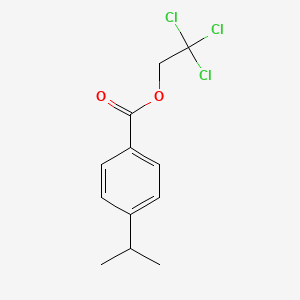
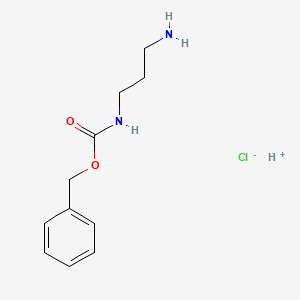
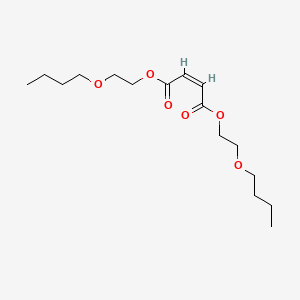
![1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14744878.png)
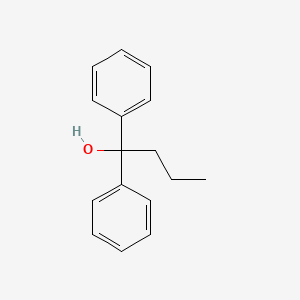
![5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate](/img/structure/B14744891.png)
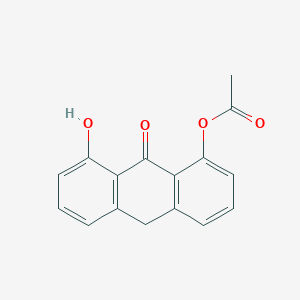
![Diethyl [2-(diethylamino)prop-1-en-1-yl]phosphonate](/img/structure/B14744917.png)

